Methyl 2-ethoxy-3,4-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethoxy-3,4-difluorobenzoate is an organic compound with the molecular formula C10H10F2O3 It is a derivative of benzoic acid, characterized by the presence of ethoxy and difluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethoxy-3,4-difluorobenzoate typically involves the esterification of 2-ethoxy-3,4-difluorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethoxy-3,4-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products Formed
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of 2-ethoxy-3,4-difluorobenzyl alcohol.
Oxidation: Formation of 2-ethoxy-3,4-difluorobenzoic acid.
Scientific Research Applications
Methyl 2-ethoxy-3,4-difluorobenzoate has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-ethoxy-3,4-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, thereby influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-ethoxy-2,3-difluorobenzoate: Similar structure but with different substitution pattern on the benzene ring.
Methyl 2,4-difluorobenzoate: Lacks the ethoxy group, resulting in different chemical and biological properties.
Uniqueness
Methyl 2-ethoxy-3,4-difluorobenzoate is unique due to the specific positioning of the ethoxy and difluoro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C10H10F2O3 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 2-ethoxy-3,4-difluorobenzoate |
InChI |
InChI=1S/C10H10F2O3/c1-3-15-9-6(10(13)14-2)4-5-7(11)8(9)12/h4-5H,3H2,1-2H3 |
InChI Key |
UQUKVHVPQXNNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.